N(4)-phosphonatoagmatine(1-)
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Overview
Description
N(4)-phosphonatoagmatine(1-) is conjugate base of N(4)-phosphoagmatine arising from deprotonation of the N-phospho group and protonation of the guanidino group; major species at pH 7.3. It is a conjugate base of a N(4)-phosphoagmatine.
Scientific Research Applications
Antitumor Activity
N(4)-phosphonatoagmatine(1-) is associated with antitumor activity. Nitrogen-containing bisphosphonates (N-BPs) like N(4)-phosphonatoagmatine(1-) are used to improve bone health in cancer patients. These compounds interact with macrophages, endothelial cells, tumor cells, and stimulate the cytotoxicity of γδ T cells, suggesting a multifaceted role in anticancer activity (Clézardin, 2011).
Inhibitory Effects on Enzymes
N(4)-phosphonatoagmatine(1-) inhibits human farnesyl pyrophosphate synthase, an enzyme involved in bone resorption. It operates through a time-dependent isomerization mechanism, impacting the enzyme's inhibition (Dunford et al., 2008).
Apoptosis Induction
This compound is linked to apoptosis induction, especially in the context of nitrogen-containing bisphosphonates (N-BPs). N-BPs induce apoptosis differently, either by inhibiting the intracellular mevalonate pathway and protein isoprenylation or through cytotoxic ATP analog-type metabolites (Mönkkönen et al., 2006).
Mechanism of Action in Bone Diseases
N(4)-phosphonatoagmatine(1-) plays a significant role in treating diseases with excessive osteoclast-mediated bone resorption, such as osteoporosis. It targets farnesyl diphosphate synthase in the mevalonate pathway, influencing bone resorption treatment (Coxon et al., 2006).
Chemistry and Drug Design
In drug design and development, phosphonates like N(4)-phosphonatoagmatine(1-) are crucial due to their bioactive properties. They serve as analogs of carboxylic acids, amino acids, peptides, and effective transition-state inhibitors, showcasing their versatility in medicinal chemistry (Turhanen et al., 2021).
Synthesis and Molecular Modeling for Cancer Treatment
N(4)-phosphonatoagmatine(1-) derivatives have been synthesized and evaluated for anticancer activity. These derivatives inhibit cell proliferation in various human cancer cell lines, indicating their potential as novel anticancer agents (Tiwari et al., 2018).
properties
Product Name |
N(4)-phosphonatoagmatine(1-) |
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Molecular Formula |
C5H14N4O3P- |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
diaminomethylidene-[4-(phosphonatoamino)butyl]azanium |
InChI |
InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12)/p-1 |
InChI Key |
UYYDRBKHPQBWOH-UHFFFAOYSA-M |
Canonical SMILES |
C(CC[NH+]=C(N)N)CNP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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